Cas no 83164-31-2 (2-tert-butylindolizine-3-carbaldehyde)

2-tert-Butylindolizine-3-carbaldehyde is a specialized organic compound featuring an indolizine core substituted with a tert-butyl group at the 2-position and a formyl group at the 3-position. This structure imparts unique reactivity, making it a valuable intermediate in synthetic chemistry, particularly for the construction of heterocyclic frameworks. The tert-butyl group enhances steric hindrance, influencing selectivity in subsequent reactions, while the aldehyde functionality provides a versatile handle for further derivatization, such as condensation or nucleophilic addition. Its well-defined molecular architecture is advantageous for applications in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is critical. The compound’s stability under standard conditions further supports its utility in multistep synthetic routes.
2-tert-butylindolizine-3-carbaldehyde structure
83164-31-2 structure
Product name:2-tert-butylindolizine-3-carbaldehyde
CAS No:83164-31-2
MF:C13H15NO
Molecular Weight:201.26400
MDL:MFCD08056206
CID:988571
PubChem ID:11287130

2-tert-butylindolizine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 2-tert-Butylindolizine-3-carboxaldehyde
    • 2-tert-butylindolizine-3-carbaldehyde
    • OR1975
    • 2-(tert-Butyl)indolizine-3-carbaldehyde
    • 2-(tert-Butyl)indolizine-3-carboxaldehyde
    • 2-tert-Butyl-indolizine-3-carbaldehyde
    • DTXSID30461221
    • AKOS005254761
    • 83164-31-2
    • MFCD08056206
    • MDL: MFCD08056206
    • インチ: InChI=1S/C13H15NO/c1-13(2,3)11-8-10-6-4-5-7-14(10)12(11)9-15/h4-9H,1-3H3
    • InChIKey: KEIBKRMCZZZUTD-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=C(C=O)N2C=CC=CC2=C1

計算された属性

  • 精确分子量: 201.11500
  • 同位素质量: 201.115364102g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4
  • トポロジー分子極性表面積: 21.5Ų

じっけんとくせい

  • 密度みつど: 1.02
  • Refractive Index: 1.547
  • PSA: 21.48000
  • LogP: 3.04930

2-tert-butylindolizine-3-carbaldehyde Security Information

  • 危険物標識: Xi

2-tert-butylindolizine-3-carbaldehyde 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-tert-butylindolizine-3-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM241531-1g
2-(tert-Butyl)indolizine-3-carbaldehyde
83164-31-2 95%+
1g
$419 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3667-1G
2-tert-butylindolizine-3-carbaldehyde
83164-31-2 95%
1g
¥ 2,560.00 2023-04-13
A2B Chem LLC
AC27510-2g
2-(tert-Butyl)indolizine-3-carboxaldehyde
83164-31-2 95+%
2g
$1753.00 2024-04-19
abcr
AB236346-5g
2-tert-Butylindolizine-3-carboxaldehyde; .
83164-31-2
5g
€1461.00 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3667-1.0g
2-tert-butylindolizine-3-carbaldehyde
83164-31-2 95%
1.0g
¥2559.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3667-100.0mg
2-tert-butylindolizine-3-carbaldehyde
83164-31-2 95%
100.0mg
¥764.0000 2024-08-02
Chemenu
CM241531-1g
2-(tert-Butyl)indolizine-3-carbaldehyde
83164-31-2 95%+
1g
$*** 2023-05-29
abcr
AB236346-1g
2-tert-Butylindolizine-3-carboxaldehyde; .
83164-31-2
1g
€751.00 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ3667-1g
2-tert-butylindolizine-3-carbaldehyde
83164-31-2 95%
1g
¥2794.0 2024-04-17
A2B Chem LLC
AC27510-100g
2-(tert-Butyl)indolizine-3-carboxaldehyde
83164-31-2 95+%
100g
$9088.00 2024-04-19

2-tert-butylindolizine-3-carbaldehyde 関連文献

2-tert-butylindolizine-3-carbaldehydeに関する追加情報

Introduction to 2-tert-butylindolizine-3-carbaldehyde (CAS No. 83164-31-2)

2-tert-butylindolizine-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 83164-31-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and synthetic methodologies. The presence of both a tert-butyl group and an aldehyde functionality within the indolizine core imparts distinct reactivity and electronic properties, making it a valuable intermediate in the synthesis of more complex molecules.

The indolizine scaffold, a bicyclic structure consisting of a benzene ring fused to a pyrrolidine ring, is well-documented for its role in various biologically active compounds. In particular, derivatives of indolizine have been explored for their pharmacological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects. The introduction of the 2-tert-butylindolizine-3-carbaldehyde moiety into these studies has opened new avenues for drug discovery, particularly in the development of targeted therapies.

Recent advancements in the field have highlighted the utility of 2-tert-butylindolizine-3-carbaldehyde as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have leveraged its aldehyde group to facilitate condensation reactions with various nucleophiles, leading to the formation of Schiff bases and other functionalized derivatives. These compounds have shown promise in modulating enzyme activity and receptor binding, thereby contributing to the development of novel therapeutic agents.

The tert-butyl group attached to the indolizine ring not only enhances the steric bulk of the molecule but also influences its electronic properties, making it more susceptible to certain types of chemical transformations. This characteristic has been exploited in catalytic processes where steric hindrance can be leveraged to control reaction outcomes. Additionally, the aldehyde functionality serves as a versatile handle for further functionalization, allowing chemists to tailor the molecule's properties for specific applications.

In the context of modern pharmaceutical research, 2-tert-butylindolizine-3-carbaldehyde has been incorporated into libraries of compounds designed for high-throughput screening. These libraries are used to identify lead compounds with desirable pharmacological profiles before further optimization. The compound's unique structural features make it an attractive candidate for such screens, as they may confer specificity against certain biological targets while minimizing off-target effects.

The synthesis of 2-tert-butylindolizine-3-carbaldehyde typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the Friedel-Crafts acylation of an indolizine derivative followed by reduction and subsequent functionalization at the 3-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for industrial applications.

From a computational chemistry perspective, 2-tert-butylindolizine-3-carbaldehyde has been studied to understand its electronic structure and reactivity. Molecular modeling techniques have provided insights into how the tert-butyl group and aldehyde moiety interact with each other and with potential biological targets. These studies have informed rational drug design strategies, allowing researchers to predict and optimize binding affinities more effectively.

The compound's potential extends beyond pharmaceutical applications into materials science and agrochemicals. For example, its structural motif has been explored as a building block for liquid crystals and organic semiconductors due to its rigid framework and tunable electronic properties. Additionally, derivatives of 2-tert-butylindolizine-3-carbaldehyde have shown promise as intermediates in the synthesis of crop protection agents.

Ethical considerations are paramount when handling 2-tert-butylindolizine-3-carbaldehyde, as with any chemical compound used in research or industrial settings. Proper handling procedures must be followed to ensure safety and environmental compliance. This includes storage under appropriate conditions, use of personal protective equipment (PPE), and adherence to waste disposal regulations.

In conclusion,2-tert-butylindolizine-3-carbaldehyde (CAS No. 83164-31-2) represents a fascinating compound with diverse applications in chemistry and medicine. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new uses for this molecule, it is likely that its importance will only grow in the coming years.

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